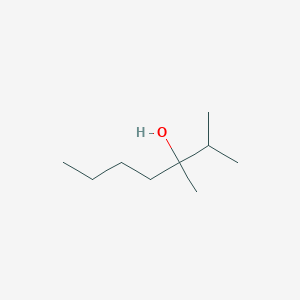
(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid, also known as THA, is a naturally occurring compound that has shown great potential in various scientific research applications.
Mecanismo De Acción
(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid exerts its biological effects through multiple mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which contribute to oxidative stress and inflammation. (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid also enhances the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid has also been shown to protect against oxidative stress and mitochondrial dysfunction in cells exposed to neurotoxic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid is also relatively easy to synthesize and can be obtained in large quantities. One limitation of using (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to investigate the mechanisms by which (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid exerts its neuroprotective effects and to determine the optimal dosage and administration route for therapeutic use. Another area of interest is the potential use of (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid as an antioxidant and anti-inflammatory agent in other disease contexts, such as cancer and cardiovascular disease.
Métodos De Síntesis
(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid can be synthesized from D-gluconic acid by a series of chemical reactions. The first step involves the oxidation of D-gluconic acid to D-glucono-1,5-lactone, followed by the hydrolysis of the lactone to D-gluconic acid. The next step is the oxidation of D-gluconic acid to 2-keto-D-gluconic acid, which is then reduced to (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid using sodium borohydride.
Aplicaciones Científicas De Investigación
(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYCZFBVCCYFD-UZBSEBFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](C(=O)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |
CAS RN |
342385-52-8 |
Source


|
| Record name | L-Xylo-hex-2-ulosonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)

